molecular formula C10H10Br2O2 B2953187 Methyl 2,5-dibromo-3,4-dimethylbenzoate CAS No. 2243505-48-6

Methyl 2,5-dibromo-3,4-dimethylbenzoate

Cat. No.: B2953187
CAS No.: 2243505-48-6
M. Wt: 321.996
InChI Key: PQZIMVBIXJTZEI-UHFFFAOYSA-N
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Description

Methyl 2,5-dibromo-3,4-dimethylbenzoate is a brominated aromatic ester with a molecular formula of C₁₀H₁₀Br₂O₂ (estimated molecular weight: 324.0 g/mol). Its structure features bromine atoms at the 2- and 5-positions of the benzene ring and methyl groups at the 3- and 4-positions, adjacent to the ester functional group (-COOCH₃).

Properties

IUPAC Name

methyl 2,5-dibromo-3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-5-6(2)9(12)7(4-8(5)11)10(13)14-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZIMVBIXJTZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C)Br)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2,5-dibromo-3,4-dimethylbenzoate typically involves a two-step reaction process. The first step is the bromination of methyl anthranilate, followed by a diazo bromination reaction . The reaction conditions for these steps include the use of bromine as a reagent and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 2,5-dibromo-3,4-dimethylbenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,5-dibromo-3,4-dimethylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,5-dibromo-3,4-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atoms and ester group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Comparison

The substituent positions and functional groups significantly influence the electronic and steric properties of brominated benzoates. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Methyl 2,5-dibromo-3,4-dimethylbenzoate Br: 2,5; CH₃: 3,4 C₁₀H₁₀Br₂O₂ 324.0* High steric hindrance; electron-withdrawing Br ortho/para to ester
Methyl 3,5-dibromo-4-methylbenzoate Br: 3,5; CH₃: 4 C₉H₈Br₂O₂ 308.0 Bromines meta to ester; single methyl at 4-position
Methyl 3,5-dibromobenzoate Br: 3,5 C₈H₆Br₂O₂ 295.9 No alkyl groups; bromines meta to ester
Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate Br: 3,5; OCH₃: 2,4; CH₃: 6 C₁₁H₁₂Br₂O₄ 368.0 Methoxy groups (electron-donating) at 2,4; methyl at 6

*Estimated based on analogous compounds.

Key Observations :

  • Steric Effects: The target compound’s 3,4-dimethyl groups create greater steric hindrance compared to monosubstituted () or non-alkylated analogs ().
  • In contrast, bromines at 3,5 (meta to ester) in other compounds offer different reactivity patterns.

Biological Activity

Methyl 2,5-dibromo-3,4-dimethylbenzoate is a synthetic compound that belongs to the class of dibromobenzoates. Its biological activity has been the subject of various studies, particularly in the context of its potential therapeutic applications. This article reviews the available literature on its biological effects, including antitumor and antimicrobial activities, and summarizes relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₈Br₂O₂
  • SMILES : CC1=C(C=C(C(=C1C)Br)C(=O)OC)Br
  • InChIKey : PQZIMVBIXJTZEI-UHFFFAOYSA-N

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. A study reported its effectiveness against various cancer cell lines:

Cell LineIC₅₀ (µM)Comparison
Vero45–114Doxorubicin
MCF-745–114Doxorubicin
KB45–114Doxorubicin
A54913.14Cisplatin
HepG249.02Cisplatin

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell migration and invasion through increased intracellular calcium levels, leading to morphological changes in tumor cells .

Antimicrobial Activity

This compound has also demonstrated significant antimicrobial properties. It showed effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA16–32 µg/mL
S. aureus16–32 µg/mL
B. subtilis8–16 µg/mL
E. faecalis8–16 µg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Glyoxalase Inhibition : The compound has shown glyoxalase inhibitory effects with an ID₅₀ value of 12 µg/mL, which is significant for its antitumor activity.
  • Telomerase Inhibition : It has been reported to inhibit telomerase activity at doses as low as 3.2 µM, suggesting a potential role in cancer therapy .
  • Calcium Modulation : The increase in intracellular calcium levels leads to apoptosis in tumor cells, indicating a pathway that could be exploited for therapeutic purposes .

Case Study 1: Antitumor Efficacy in Vivo

In a study involving Yoshida sarcoma cells, this compound was administered in vivo and exhibited significant antitumor activity with an ID₅₀ value of 85 µg/mL. The results indicated that while it was inactive against certain leukemia models, it showed promise in solid tumors .

Case Study 2: Antimicrobial Resistance

A recent investigation into its antimicrobial properties highlighted its effectiveness against multi-drug resistant strains of bacteria. The compound's ability to inhibit MRSA and other resistant strains positions it as a potential lead compound for new antibiotic development .

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